molecular formula C19H21N3O2S B2937959 N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1212400-81-1

N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

货号: B2937959
CAS 编号: 1212400-81-1
分子量: 355.46
InChI 键: ILOCUMYBQLAVKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core with a 4-oxo functional group and a 2,3-dimethylcyclohexyl carboxamide substituent. The compound’s unique substitution pattern at the cyclohexyl group may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.

属性

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-11-6-5-7-14(12(11)2)20-17(23)15-10-13-18(25-15)21-16-8-3-4-9-22(16)19(13)24/h3-4,8-12,14H,5-7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCUMYBQLAVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

The interaction of these compounds with their targets can lead to changes such as the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . The exact biochemical pathways affected by these compounds and their downstream effects would depend on the specific targets they interact with.

The result of the compound’s action can be observed at the molecular and cellular levels. For example, some thieno[3,2-d]pyrimidines have been found to induce G2/M phase arrest and apoptosis in cancer cells .

生物活性

N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3O2S
  • Molecular Weight : 369.48 g/mol
  • CAS Number : 1212402-82-8

The compound's structure includes a pyrido-thieno-pyrimidine framework, which is known for conferring diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in cancer progression.
  • Receptor Modulation : It may interact with specific receptors that are crucial in signaling pathways related to cell proliferation and survival.

Biological Activity Overview

Biological Activity Target/Effect IC50 Values References
EGFR InhibitionCancer cell lines (A549, NCI-H1975)IC50 < 50 µM
Lipoxygenase InhibitionAnti-inflammatory effectsVaries by derivative
CytotoxicitySelective for cancer cellsIC50 values range from 0.297 to >50 µM depending on the cell line

Case Studies

  • EGFR Kinase Inhibition :
    A study evaluated the inhibitory effects of pyrido[2,3-d]pyrimidines on EGFR kinase activity. The compound demonstrated significant inhibition with an IC50 value indicating effective action against cancer cell lines such as A549 and NCI-H1975. Notably, modifications to the structure enhanced its potency against these targets .
  • Lipoxygenase Activity :
    Compounds similar to this compound exhibited inhibitory activity against lipoxygenases, suggesting potential applications in treating inflammatory conditions. However, stability issues were noted with some derivatives .
  • Cytotoxicity Profiles :
    The cytotoxic effects were assessed using the MTT assay across various cancer cell lines. Results indicated selective cytotoxicity towards specific cancer cells while showing lower toxicity to normal cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives. Key analogs are compared below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Substituent at Carboxamide Position
N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₂₀H₂₄N₄O₂S (estimated) ~408.5 2,3-Dimethylcyclohexyl
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₈H₁₃N₃O₂S₂ 367.45 2-(Methylthio)phenyl
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₆H₁₀N₄O₂S 322.34 3-Pyridinyl
N-benzyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₂₀H₁₆N₄O₂S 376.44 Benzyl-methyl
STM2457 (N-[(6-{[(Cyclohexylmethyl)amino]methyl}imidazo[1,2-a]pyridin-2-yl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide) C₂₈H₃₂N₆O₂S 532.67 Cyclohexylmethyl-aminoimidazopyridine

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2,3-dimethylcyclohexyl group in the target compound increases lipophilicity compared to the 3-pyridinyl (polar) or benzyl-methyl (moderate lipophilicity) substituents . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Thieno-pyrimidine derivatives with aromatic substituents (e.g., 3-pyridinyl in ) often exhibit kinase inhibitory activity due to π-π stacking interactions with ATP-binding pockets . STM2457 , which includes an imidazo-pyridine extension, demonstrates ≥98% purity and solubility in DMSO (2 mg/mL), suggesting utility in in vitro assays. Its complex substituent may enhance target selectivity compared to simpler analogs.

Synthetic Accessibility :

  • The 2,3-dimethylcyclohexyl group requires stereoselective synthesis, increasing complexity compared to planar substituents like 3-pyridinyl .

Research Findings and Limitations

  • Pharmacological Data: No direct studies on the target compound are available in the provided evidence. However, analogs like STM2457 and N-[2-(methylthio)phenyl] derivatives highlight the scaffold’s versatility in drug discovery.
  • Gaps in Knowledge: Comparative pharmacokinetic data (e.g., bioavailability, half-life) between the target compound and analogs are absent. Further studies are needed to evaluate the impact of the dimethylcyclohexyl group on efficacy and toxicity.

常见问题

Q. What are the standard synthetic routes for preparing N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?

The compound can be synthesized via condensation reactions using precursors like 2-amino-3-thiophenecarboxylates or carboxamides with reagents such as formamide, urea, or amines. For example, analogous pyrido[1,2-a]pyrimidine derivatives are synthesized by refluxing intermediates with benzylamines in ethanol, followed by purification via column chromatography . Key steps include cyclization under controlled temperatures (e.g., 200°C in formamide) and characterization using elemental analysis and NMR spectroscopy to confirm aromatic proton shifts and structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H NMR spectroscopy : Essential for identifying aromatic proton environments and substituent effects. For example, shifts in pyrido-pyrimidine nuclei signals indicate electronic interactions with substituents .
  • Elemental analysis : Validates purity and stoichiometry of synthesized derivatives .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for novel analogs .

Q. How is the biological activity of this compound initially evaluated?

Preclinical models such as the acetic acid-induced writhing test in rodents are used to assess analgesic activity. Compounds are administered at varying doses (e.g., 10–50 mg/kg) to measure dose-dependent inhibition of writhing episodes. Activity is benchmarked against positive controls (e.g., indomethacin) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict interactions with biological targets. For instance:

  • Docking studies : Identify key binding residues (e.g., hydrophobic pockets in cyclooxygenase enzymes).
  • Free energy calculations : Compare binding energies of derivatives to prioritize synthesis . Experimental validation involves synthesizing top-ranked analogs and testing their activity in vitro (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrido-thieno-pyrimidine derivatives?

Contradictions often arise when substituents with similar electronic profiles yield divergent activities. To address this:

  • Bioisosteric replacement : Replace functional groups (e.g., substituting 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei) while preserving bioactivity .
  • Meta-analysis : Cross-reference SAR data from related scaffolds (e.g., thieno[2,3-d]pyrimidines) to identify conserved pharmacophores .
  • Dose-response profiling : Test compounds at multiple concentrations to distinguish true activity variations from assay noise .

Q. How are reaction conditions optimized for scale-up synthesis while minimizing impurities?

  • Process control : Use real-time monitoring (e.g., in situ FTIR) to track reaction progress and intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates cyclization at reflux .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling steps for complex substituents .

Q. What in vitro assays are suitable for mechanistic studies of this compound’s activity?

  • Enzyme inhibition assays : Measure IC50 values against targets like COX-1/2 or kinases using fluorogenic substrates .
  • Cellular models : Evaluate cytotoxicity (via MTT assay) and apoptosis induction (via Annexin V staining) in cancer cell lines .
  • Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., opioid receptors) .

Methodological Considerations

Q. How to design experiments for comparing bioactivity across structurally diverse analogs?

  • Standardized protocols : Use identical assay conditions (e.g., cell line, incubation time) to minimize variability .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
  • Negative controls : Include unsubstituted analogs to isolate substituent effects .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

Data Contradiction Analysis

Q. How to interpret conflicting results between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation to identify in vivo inactivation pathways .
  • Tissue distribution studies : Use radiolabeled compounds to assess target organ penetration .
  • Species-specific differences : Test analogs in multiple animal models (e.g., mice vs. rats) to account for metabolic variations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。